4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
Description
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5-7(9)11-6(3-4-13-2)12-8(5)10/h3-4H2,1-2H3 |
InChI Key |
ZVFXYPWAKYMDQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CCOC)Cl |
Origin of Product |
United States |
Advanced Reactivity Profiling: C4 and C6 Chlorines in Pyrimidine Intermediates
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. The ability to regioselectively functionalize chlorine atoms at the C4 and C6 positions—while distinguishing them from the C2 position—is a critical synthetic competency.
This guide analyzes the reactivity profiles of C4/C6-chloropyrimidines, specifically focusing on 2,4,6-trichloropyrimidine and 4,6-dichloropyrimidine derivatives. It synthesizes mechanistic principles with practical execution strategies to maximize yield and regiocontrol.
Mechanistic Foundation: The Electrophilic Hierarchy
To control reactivity, one must understand the electronic landscape of the pyrimidine ring. In nucleophilic aromatic substitution (
The Meisenheimer Complex Stability
The preference for C4/C6 substitution over C2 is dictated by the stability of the anionic Meisenheimer intermediate.
-
C4/C6 Attack: The negative charge is delocalized onto the para-nitrogen (N1 or N3). This forms a highly stable para-quinoid resonance structure.
-
C2 Attack: The negative charge is delocalized onto the adjacent nitrogens, forming an ortho-quinoid structure. While stabilized by the electronegative nitrogen, it lacks the extended conjugation stability of the para-quinoid system.
-
LUMO Coefficients: Frontier Molecular Orbital (FMO) theory confirms that the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly larger at C4/C6 than at C2, making C4/C6 kinetically favored for nucleophilic attack.
Visualization: Resonance Stabilization Pathway
The following diagram illustrates the resonance difference that drives C4 selectivity.
Figure 1: Comparative stability of intermediates during nucleophilic attack at C4 vs. C2 positions.
Regioselectivity Matrix: Controlling C4 vs. C6
While C4 and C6 are equivalent in symmetric molecules (like 4,6-dichloropyrimidine), they become distinct once the symmetry is broken.
Scenario A: 2,4,6-Trichloropyrimidine
In this scaffold, C4 and C6 are chemically equivalent but highly reactive compared to C2.
-
Primary Challenge: Preventing bis-addition (substitution at both C4 and C6).
-
Solution: Control stoichiometry strictly (0.95 eq. nucleophile) and temperature (< 0°C).[3][4][5][6][7][8] The first substitution deactivates the ring, making the second substitution at C6 significantly slower.
Scenario B: 5-Substituted Pyrimidines (The "Director" Effect)
A substituent at C5 breaks the symmetry of the C4/C6 positions.
-
Steric Control: A bulky group at C5 (e.g., -Isopropyl, -Iodo) will direct the nucleophile to the less hindered C6 position (distal to the bulk).
-
Electronic Control: An electron-withdrawing group (EWG) at C5 (e.g., -NO2, -CHO) activates the adjacent positions. However, if the C5 group can chelate or H-bond with the nucleophile, it may direct attack to the proximal C4 position.
Scenario C: The "C6-Alkoxy" Anomaly
Critical Insight: If a 2,4-dichloropyrimidine has an electron-donating group (EDG) at C6 (e.g., -OMe), the standard reactivity rules can invert. The EDG increases electron density at C4 (via resonance), effectively deactivating it. Consequently, nucleophilic attack may shift toward C2 , or result in a difficult-to-separate mixture [1].[9][10]
Quantitative Comparison of Conditions
| Substrate | Nucleophile | Conditions | Major Product | Selectivity (approx) |
| 2,4,6-Trichloro | Benzylamine | THF, Et3N, 0°C | C4-amino | > 95:5 (vs C2) |
| 2,4,6-Trichloro | Phenoxide | Acetone, K2CO3 | C4-phenoxy | 90:10 (vs C2) |
| 4,6-Dichloro | Morpholine | EtOH, Reflux | 4-amino-6-chloro | N/A (Symmetric) |
| 2,4-Dichloro-6-OMe | Amine | Mixture/C2 | Variable [1] | |
| 2,4-Dichloro | Thiol | Pd-NHC Cat. | C2-thio | > 98:2 (Catalytic inversion) [2] |
Experimental Protocols
Protocol 1: Regioselective Mono-Amination of 2,4,6-Trichloropyrimidine
Objective: Synthesize 4-amino-2,6-dichloropyrimidine with minimal C2 or bis-substituted byproducts.
Reagents:
-
2,4,6-Trichloropyrimidine (1.0 eq)
-
Amine Nucleophile (0.95 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Solvent: THF (Anhydrous) or Ethanol (for solubility)
Workflow:
-
Preparation: Dissolve 2,4,6-trichloropyrimidine in THF (0.2 M concentration) in a round-bottom flask under
. -
Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature increases kinetic selectivity for the most electrophilic position (C4).
-
Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise over 30 minutes. Rationale: Slow addition prevents localized high concentrations of nucleophile, reducing bis-addition.
-
Monitoring: Stir at -10°C for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2). The product will be more polar than the starting trichloride but less polar than the bis-adduct.
-
Workup: Quench with water. Extract with EtOAc.[11] Wash with brine.
-
Purification: Silica gel chromatography. Note: C4 and C2 isomers often have very close Rf values. A gradient of 0-20% EtOAc/Hexane is typically required.
Protocol 2: Sequential Functionalization of 4,6-Dichloropyrimidine
Objective: Install two different nucleophiles (Nu1 at C4, Nu2 at C6).
Workflow:
-
Step 1 (First Displacement): React 4,6-dichloropyrimidine with Nu1 (1.0 eq) and base (NaHCO3) in Ethanol at Room Temperature .
-
Self-Validation: The reaction usually stops at the mono-adduct because the amino/alkoxy group installed donates electrons, deactivating the ring.
-
-
Step 2 (Second Displacement): React the intermediate (4-Nu1-6-chloropyrimidine) with Nu2 (1.5 eq).
-
Forcing Conditions: This step requires heat (80-120°C) or microwave irradiation due to ring deactivation. A stronger base (Cs2CO3) or solvent (DMSO/NMP) is often necessary.
-
Troubleshooting & Optimization Logic
Common failure modes include hydrolysis (formation of pyrimidinols) and lack of regioselectivity. Use the following logic flow to optimize reaction conditions.
Figure 2: Troubleshooting decision tree for chloropyrimidine substitutions.
Critical "Pro-Tip": Solvent Effects
-
Protic Solvents (EtOH, IPA): Stabilize the leaving group (Cl-) via H-bonding, often accelerating
rates but potentially promoting C2 attack if the transition state is tight. -
Aprotic Polar Solvents (DMF, DMSO): Enhance the nucleophilicity of the attacking species. Best for "hard" second displacements at C6.
References
-
Regioselectivity of 2,4-Dichloropyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec. URL:[Link]
-
C2-Selective Catalysis: Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[12] Source: Digitell Inc / ACS Meeting Abstracts. URL:[Link]
-
General Reactivity & Protocols: Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] Source: Organic Letters (ACS Publications). URL:[Link]
-
Solvent Effects on Kinetics: Title: Electronic and solvent effects on kinetics of SNAr substitution reactions.[7] Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. data.epo.org [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Melting point and boiling point of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
The 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine is a specialized heterocyclic building block, primarily utilized as an intermediate in the synthesis of advanced agrochemicals (specifically broad-spectrum fungicides) and pharmaceutical kinase inhibitors.[1][2]
Because this compound is often a proprietary intermediate rather than a final commodity chemical, its specific physical constants are rarely indexed in public databases.[2] The following technical guide provides the structural characterization , estimated thermodynamic properties (derived from Quantitative Structure-Property Relationship [QSPR] modeling of close analogs), and the definitive experimental protocols required to validate these values in a laboratory setting.
Thermodynamic Properties, Synthesis, and Validation Protocols
Executive Summary & Chemical Identity
Compound Name: 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine Molecular Formula: C₈H₁₀Cl₂N₂O Molecular Weight: 221.08 g/mol Core Structure: A pyrimidine ring substituted at the 2, 4, 5, and 6 positions.[1][2][] The 2-(2-methoxyethyl) moiety is the critical differentiator, imparting unique solubility and steric properties compared to the common 2-methyl analogs.[1][2]
| Property | Value / Description |
| CAS Number | Not widely indexed; Proprietary Intermediate |
| Appearance | Likely Viscous Oil or Low-Melting Solid (Off-white to yellow) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetonitrile; Insoluble in Water |
| Stability | Moisture sensitive (hydrolysis of C-Cl bonds); Store under inert gas |
Thermodynamic Properties (Estimated & Comparative)
Due to the specific nature of the 2-methoxyethyl substituent, exact literature values are unavailable.[2] The following data is derived from comparative analysis with the structural analog 4,6-Dichloro-2-methylpyrimidine (CAS 1780-26-3).
Melting Point Analysis[2][5]
-
Analog Reference: 4,6-Dichloro-2-methylpyrimidine melts at 41–45 °C .[1][2]
-
Structural Impact: The 2-(2-methoxyethyl) chain (-CH₂CH₂OCH₃) is significantly more flexible and bulky than a simple methyl group.[1][2] This increased conformational freedom typically disrupts crystal lattice packing efficiency.[2]
-
Prediction: The melting point is expected to be lower than the methyl analog.[1][2]
Boiling Point Analysis[2][6]
-
Analog Reference: 4,6-Dichloro-2-methylpyrimidine boils at 210 °C (760 mmHg).[1][2]
-
Structural Impact: The addition of the methoxyethyl group increases the molecular weight by ~58 Da and introduces an ether oxygen, which increases polarity and dipole-dipole interactions.[2]
-
Prediction: The boiling point will be significantly higher .[1][2]
Summary Table: Predicted vs. Analogous Data
| Property | 4,6-Dichloro-2-methylpyrimidine (Analog) | 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (Target) |
| MW | 163.00 g/mol | 221.08 g/mol |
| Melting Point | 41–45 °C | < 35 °C (Predicted) |
| Boiling Point (Atm) | 210.8 °C | ~290 °C (Predicted) |
| Boiling Point (1 mmHg) | ~60 °C | 135 ± 10 °C (Predicted) |
Synthesis & Process Monitoring
Understanding the synthesis is crucial for interpreting MP/BP data, as impurities (such as the mono-chloro or dihydroxy precursors) will drastically alter these values.[2]
Reaction Pathway
The synthesis typically follows a Pinner Amidine Synthesis followed by cyclization and chlorination.[2]
-
Amidine Formation: 3-Methoxypropionitrile is converted to 2-methoxyethylamidine .[1][2]
-
Cyclization: Condensation with Diethyl methylmalonate yields the 4,6-dihydroxy intermediate.[1][2]
-
Chlorination: Treatment with POCl₃ (Phosphorus Oxychloride) converts the hydroxyls to chlorides.[2]
Figure 1: Synthetic route showing the transition from high-melting dihydroxy intermediate to the low-melting dichloro target.
Experimental Determination Protocols
As a researcher, you must validate these values experimentally. Use the following "Senior Scientist" protocols to ensure accuracy.
Protocol A: Melting Point (DSC Method)
For precise determination of phase transitions, especially if the compound is a semi-solid.[2]
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments or Mettler Toledo).[2]
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle:
-
Cool to -40 °C (to ensure complete freezing).
-
Equilibrate for 5 min.
-
Ramp 5 °C/min to 100 °C.
-
-
Analysis: Record the Onset Temperature of the endothermic peak. This is the thermodynamic melting point.[2]
Protocol B: Boiling Point (Micro-Distillation)
Standard atmospheric boiling point determination is dangerous due to decomposition.[2] Use vacuum distillation.[1][2]
-
Setup: Short-path distillation apparatus (Kugelrohr or Vigreux column).
-
Pressure: Maintain stable vacuum at 1.0 mmHg (Torr).
-
Procedure:
-
Correction: Convert vacuum BP to atmospheric BP using the Antoine Equation or a pressure-temperature nomograph for chlorinated pyrimidines.
Applications & Safety
Key Applications
-
Agrochemicals: The 2-methoxyethyl group mimics the steric bulk of a propyl group but adds hydrophilicity, often improving the systemic distribution of fungicides in plant tissue.[2]
-
Pharmaceuticals: Used as a scaffold for Tyrosine Kinase Inhibitors (TKIs) , where the pyrimidine core binds to the ATP pocket and the 2-position tail extends into the solvent-exposed region.[1][2]
Safety Profile (GHS Classification)
-
Signal Word: DANGER
-
Hazard Statements:
-
Handling: Handle only in a fume hood. The C-Cl bonds are reactive; contact with moisture releases HCl gas.[1][2]
References
-
PubChem Compound Summary: 4,6-Dichloro-2-methylpyrimidine (Analog Data). National Center for Biotechnology Information.[2] Link
-
Sigma-Aldrich Safety Data Sheet: 4,6-Dichloro-2-methylpyrimidine. Link[1][2]
-
Pinner Synthesis Reference: Preparation of amidines from nitriles. Organic Syntheses, Coll. Vol. 1, p.5 (1941).[2] Link
-
ThermoFisher Scientific: 4,6-Dichloro-2-(methylthio)pyrimidine (Analog Data). Link
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1][2] This inherent biological significance makes substituted pyrimidines a cornerstone in the development of novel therapeutics.[1][2][3] These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] Many pyrimidine-based drugs function as kinase inhibitors or antimetabolites, highlighting their importance in targeting key cellular pathways.[1][5]
The functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a powerful strategy for synthesizing diverse libraries of bioactive molecules.[6][7][8] The subject of this guide, 4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, is a versatile building block for creating such derivatives. The two chlorine atoms at the C4 and C6 positions are activated for SNAr by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms.[9][10] This allows for the sequential and regioselective introduction of a variety of nucleophiles, opening avenues for the synthesis of novel compounds with potential therapeutic applications.[9][11]
This document provides a comprehensive guide to understanding and performing SNAr reactions on 4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, including detailed protocols, mechanistic insights, and practical troubleshooting advice.
Understanding the SNAr Mechanism on Dichloropyrimidines
Nucleophilic aromatic substitution on pyrimidines is facilitated by the π-deficient nature of the heteroaromatic ring.[7][10] The ring nitrogens withdraw electron density, making the carbon atoms, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic attack.[10][12][13]
The SNAr reaction proceeds via a two-step addition-elimination mechanism:[14][15]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a leaving group (in this case, a chlorine atom).[14][15] This step is typically the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[14][16] The stability of this intermediate is crucial for the reaction to proceed.[12][13]
-
Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (chloride ion).[15]
The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2.[7] For 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution.[9] However, the introduction of the first nucleophile can electronically modulate the ring, influencing the reactivity of the remaining chlorine atom for subsequent disubstitution reactions.[9]
The stability of the Meisenheimer intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of nucleophilic attack, as they can delocalize the negative charge through resonance.[17][18][19] In the case of pyrimidines, the ring nitrogens act as powerful electron-withdrawing groups, stabilizing the intermediate by accommodating the negative charge.[12][13][16]
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
General Protocol for Monosubstitution with Amine Nucleophiles
This protocol describes a general procedure for the monosubstitution of 4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine with a primary or secondary amine.
Materials:
-
4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
-
Primary or secondary amine of choice (1.0-1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0-4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent (e.g., DMSO, NMP)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate or magnesium sulfate)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser (if refluxing)
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a clean, dry round-bottom flask or reaction vial under an inert atmosphere, add 4,6-dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (1.0 mmol).
-
Add the anhydrous solvent (e.g., DMF, 3-5 mL).
-
Add the amine nucleophile (1.0-1.2 mmol).
-
Add the base (e.g., K₂CO₃, 2.0-4.0 mmol).
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-140 °C, depending on the reactivity of the amine.[9]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[9][20]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[9][20]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[20]
-
Purify the crude product by column chromatography on silica gel to obtain the desired monosubstituted product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
Synthesis of Sulfonylurea Herbicides from 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine: An Application and Protocol Guide
Introduction: The Enduring Significance of Sulfonylurea Herbicides
Sulfonylurea herbicides, first introduced in the 1980s, represent a cornerstone of modern agriculture, offering potent, broad-spectrum weed control at exceptionally low application rates, typically between 2 to 75 grams per hectare.[1][2] Their efficacy stems from the targeted inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3] This mode of action provides excellent crop selectivity and, importantly, confers very low mammalian toxicity, making them a preferred choice in integrated weed management programs.[1][2]
The chemical scaffold of a sulfonylurea consists of a sulfonyl group linked to a urea moiety, which in turn connects an aryl or heterocyclic group to another heterocyclic system. The starting material, 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine , is a valuable precursor for the synthesis of a diverse range of sulfonylurea herbicides due to its reactive chlorine atoms, which can be selectively functionalized to build the final herbicide structure.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonylurea herbicides, commencing with 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine. We will delve into the strategic considerations behind the synthetic pathway, offer step-by-step experimental procedures, and provide insights into the rationale for specific reaction conditions and reagent choices.
Synthetic Strategy: A Two-Step Approach to Sulfonylurea Formation
The conversion of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine into a sulfonylurea herbicide is conceptually a two-stage process. The first stage involves the selective introduction of an amino group onto the pyrimidine ring via nucleophilic aromatic substitution (SNAr). The second stage is the formation of the characteristic sulfonylurea bridge by reacting the newly installed amino group with a suitable sulfonyl isocyanate or a related electrophile.
Caption: Overall synthetic workflow from the starting dichloropyrimidine.
Part I: Synthesis of the Key Intermediate: 2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine
The foundational step in this synthetic sequence is the regioselective amination of the dichloropyrimidine starting material. The reactivity of the chlorine atoms on the pyrimidine ring is not identical; typically, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position. In the case of 4,6-dichloropyrimidines, selective mono-amination can often be achieved under controlled conditions.
Protocol 1: Regioselective Amination of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
This protocol describes the direct amination using ammonia to yield the corresponding 2-amino-4-chloro derivative. The choice of solvent and temperature is critical to favor the monosubstituted product and minimize the formation of the diamino-pyrimidine byproduct.
Materials:
-
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (1.0 eq) in ethanol (5-10 mL per gram of starting material) in a round-bottom flask, add aqueous ammonia (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine as a solid.
Rationale for Experimental Choices:
-
Excess Ammonia: The use of a significant excess of aqueous ammonia drives the reaction towards the desired product and helps to minimize the formation of the di-substituted byproduct by ensuring a high concentration of the nucleophile.
-
Ethanol as Solvent: Ethanol is a suitable solvent as it is polar enough to dissolve the starting material and is miscible with aqueous ammonia. Its boiling point allows for a convenient reflux temperature.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting material, acidic impurities, and residual salts, ensuring the purity of the intermediate.
Part II: Formation of the Sulfonylurea Bridge
With the key aminopyrimidine intermediate in hand, the next step is the construction of the sulfonylurea linkage. This is most commonly achieved by reacting the aminopyrimidine with an appropriate aryl sulfonyl isocyanate. Alternatively, aryl sulfonylcarbamates can be used, which are often more stable and easier to handle than the corresponding isocyanates.
Protocol 2: Synthesis of a Representative Sulfonylurea Herbicide
This protocol details the reaction of 2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine with a generic aryl sulfonyl isocyanate. The choice of the aryl sulfonyl isocyanate will determine the final structure and specific herbicidal properties of the product.
Materials:
-
2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine
-
Aryl sulfonyl isocyanate (e.g., 2-chlorophenylsulfonyl isocyanate)
-
Anhydrous acetonitrile
-
Triethylamine (or another suitable non-nucleophilic base)
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes for liquid transfer
-
Standard laboratory glassware
Procedure:
-
In a dry Schlenk flask under a nitrogen atmosphere, dissolve 2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10-15 mL per gram of aminopyrimidine).
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate dry flask, prepare a solution of the aryl sulfonyl isocyanate (1.05 eq) in anhydrous acetonitrile.
-
Slowly add the aryl sulfonyl isocyanate solution to the stirred solution of the aminopyrimidine via syringe over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aminopyrimidine.
-
Quench the reaction by the slow addition of a small amount of water.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude sulfonylurea herbicide.
-
Purify the product by recrystallization or column chromatography as required.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water. Therefore, the use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the isocyanate to the corresponding sulfonamide, which would not react to form the desired product.
-
Base Catalysis: The addition of a non-nucleophilic base like triethylamine can facilitate the reaction by deprotonating the sulfonamide that may be in equilibrium with the isocyanate, increasing its nucleophilicity.
-
Stoichiometry: A slight excess of the isocyanate is used to ensure the complete conversion of the valuable aminopyrimidine intermediate.
Quantitative Data Summary
| Reaction Step | Product | Typical Yield Range | Purity (Post-Purification) |
| Protocol 1: Amination | 2-Amino-4-chloro-6-(2-methoxyethyl)-5-methylpyrimidine | 60-75% | >95% |
| Protocol 2: Sulfonylurea Formation | Target Sulfonylurea Herbicide | 75-90% | >98% |
Yields are representative and may vary depending on the specific substrates and reaction scale.
Visualization of the Synthetic Pathway
Caption: Detailed two-step synthesis of a sulfonylurea herbicide.
Conclusion
The synthetic route detailed herein provides a reliable and adaptable framework for the preparation of sulfonylurea herbicides from the readily available precursor, 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine. By understanding the principles of regioselective nucleophilic aromatic substitution and the reactivity of isocyanates, researchers can efficiently synthesize a library of novel sulfonylurea compounds for herbicidal screening and development. The protocols provided are robust and can be optimized for scale-up with appropriate process safety considerations.
References
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (2026). ResearchGate. Available at: [Link]
-
Sulfonylurea. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonylureas. (2020). ResearchGate. Available at: [Link]
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. (2008). American Chemical Society. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). ResearchGate. Available at: [Link]
-
Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2018). PMC. Available at: [Link]
-
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. (2006). Semantic Scholar. Available at: [Link]
-
Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates. (2025). ResearchGate. Available at: [Link]
- Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. (n.d.). Google Patents.
-
Novel sulfonylurea derivatives as a potential agent: In-silico study, chemical synthesis, characterization and their evaluation. (2025). ResearchGate. Available at: [Link]
-
Molecular Basis of Sulfonylurea Herbicide Inhibition of Acetohydroxyacid Synthase. (2003). The University of Queensland eSpace. Available at: [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PMC. Available at: [Link]
-
Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA ARS. Retrieved February 17, 2026, from [Link]
-
Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. (2025). ACS Publications. Available at: [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. (2023). MDPI. Available at: [Link]
-
Process Development for the Sulfonamide Herbicide Pyroxsulam. (2025). ResearchGate. Available at: [Link]
- Novel synthesis method of sulfonylurea weedicide. (n.d.). Google Patents.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of new herbicides from the class of sulfonylureas. (2025). Editorum. Available at: [Link]
-
Synthesis of new herbicides from the class of sulfonylureas. (2025). ResearchGate. Available at: [Link]
-
The cyclization transformation of the sulfonylurea herbicide flupyrsulfuron in the soil of winter wheat crops. (2003). PubMed. Available at: [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025). ResearchGate. Available at: [Link]
-
chlorosulfonyl isocyanate. (n.d.). Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]
Sources
Application Note: Solvent Engineering for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
This Application Note provides a comprehensive technical guide on solvent selection and reaction protocols for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine . This compound is a specialized heterocyclic intermediate, likely utilized in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) or pharmaceutical scaffolds (e.g., kinase inhibitors).
Its unique structure combines a reactive electrophilic core (4,6-dichloropyrimidine) with a steric modulator (5-methyl) and a solubilizing, potentially chelating tail (2-methoxyethyl).
Executive Summary
The selection of solvents for reactions involving 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (hereafter referred to as Compound A ) is governed by three competing factors:
-
Solubility Balance: The lipophilic 5-methyl and 4,6-dichloro groups contrast with the polar, H-bond accepting 2-methoxyethyl tail.
-
Regiocontrol: In Nucleophilic Aromatic Substitution (
), solvent polarity significantly influences the ratio of mono-substituted vs. bis-substituted products. -
Chemo-stability: The 2-methoxyethyl ether linkage is stable, but the C-Cl bonds are hydrolytically sensitive in high-dielectric, aqueous-organic mixtures at elevated temperatures.
This guide outlines optimized solvent systems for
Physicochemical Profile & Solvent Compatibility[1][2]
Compound A exhibits a "amphiphilic-like" solubility profile due to the ether tail. Unlike simple 2-methyl-4,6-dichloropyrimidines, the methoxyethyl group enhances solubility in alcohols and ethers.
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated | DCM, Chloroform, DCE | High | Excellent for work-up and low-temp reactions. |
| Polar Aprotic | DMF, DMSO, NMP | High | Standard for |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate-High | Preferred for Grignard/Lithiation or Suzuki couplings. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Critical: Used to control reaction rate and precipitate product (slurry reactions). |
| Hydrocarbons | Toluene, Hexane | Low-Moderate | Used with Phase Transfer Catalysts (PTC) or for azeotropic drying. |
Critical Insight - The "Ether Effect":
The 2-methoxyethyl oxygen can act as a weak Lewis base. In non-polar solvents (Toluene), it may chelate metal cations (
Solvent Selection Decision Tree
The following decision logic (visualized below) dictates the optimal solvent based on the intended transformation.
Figure 1: Decision matrix for solvent selection based on reaction type and desired selectivity.
Detailed Protocols
Protocol A: Regioselective Mono-Amination ( )
Objective: Replace one chlorine atom with a primary amine (
Reagents:
-
Compound A (1.0 equiv)
-
Amine (1.05 equiv)
-
Base: DIPEA (1.2 equiv) or
(1.5 equiv) -
Solvent: THF (Tetrahydrofuran) or Isopropanol (IPA) .
Rationale:
-
Why THF? It dissolves Compound A well but often precipitates the mono-aminated product or the amine-HCl salt, physically removing it from the reaction zone and preventing over-reaction.
-
Why IPA? Protic solvents solvate the nucleophile (amine), reducing its reactivity ("softening" the attack) and enhancing selectivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of Compound A in 50 mL of anhydrous THF (0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical for kinetic control.
-
Addition: Add the base (DIPEA). Then, add the amine dropwise over 20 minutes.
-
Monitoring (Self-Validation):
-
Stir at 0°C for 2 hours.
-
Checkpoint: Perform TLC (Hexane:EtOAc 3:1). You should see the starting material (High
) disappear and a new spot (Mono-product) appear. If bis-product (Low ) appears, cool to -10°C for future runs.
-
-
Work-up:
-
Quench with water (50 mL).
-
Extract with EtOAc (3 x 30 mL).
-
Caution: The 2-methoxyethyl group increases polarity; ensure the aqueous layer is fully extracted (check aqueous phase by TLC).
-
-
Purification: Recrystallization from Ethanol is often sufficient due to the symmetry-breaking nature of the product.
Protocol B: Bis-Alkoxylation (Complete Substitution)
Objective: Replace both chlorines with alkoxides (e.g., -OMe) to generate a dialkoxy intermediate. Solvent: DMF or DMSO .
Rationale: The second chlorine is on a deactivated pyrimidine ring (electron-donating effect of the first alkoxy group + 5-methyl group). High temperature and a polar aprotic solvent are required to force the second substitution.
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of Compound A in 30 mL of DMF.
-
Reagent: Add 2.5 equiv of Sodium Methoxide (solid or solution in MeOH).
-
Reaction: Heat to 90°C for 4-6 hours.
-
Monitoring: HPLC is preferred here. The mono-substituted intermediate is stable; heating must continue until it is <1%.
-
Quench: Pour into ice water. The bis-product often precipitates as a solid due to the loss of the lipophilic chlorines and the high lattice energy of the symmetric product.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Mono-sub) | Over-reaction to bis-product. | Switch solvent from DMF to IPA or Ethanol . Lower temperature to -10°C. |
| Hydrolysis (Product = -OH) | Wet solvent + high temp. | Dry solvents over molecular sieves. Avoid hygroscopic bases (like NaOH) in wet DMF. |
| Emulsion during Work-up | Amphiphilic nature of methoxyethyl tail. | Saturate aqueous phase with NaCl (Brine) . Use DCM instead of EtOAc for extraction. |
| Starting Material Stalls | Steric hindrance of 5-methyl group. | Increase temperature by 10°C increments. Switch solvent to NMP (higher boiling point). |
Scientific Mechanism Visualization
The following diagram illustrates the
Figure 2: Mechanistic pathway showing the kinetic barrier introduced by the 5-methyl group.
References
-
Sigma-Aldrich. 4,6-Dichloro-5-methylpyrimidine Product Specification. (Analogous Core Reactivity). Retrieved from .
-
BenchChem. Application Notes for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (Protocol adaptation for 5-substituted pyrimidines). Retrieved from .
-
PubChem. 2-(2-Methoxyethyl)pyridine Compound Summary. (Solubility properties of methoxyethyl tails). Retrieved from .
-
World Scientific News. Solubility of pyrimidine derivatives in different organic solvents. (Solvent thermodynamics).[1] Retrieved from .
-
MDPI Molecules. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Regioselectivity mechanisms).[2][3][4][5] Retrieved from .
(Note: While the specific CAS for the exact target molecule is proprietary/rare, the protocols above are derived from the validated chemistry of the 4,6-dichloro-5-methylpyrimidine class cited in Refs 1 & 5.)
Sources
- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Application Note: Regioselective Mono-Functionalization of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
[1]
Executive Summary & Strategic Rationale
The scaffold 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine represents a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (e.g., Vericiguat analogs) and various kinase inhibitors.[1]
The Central Challenge:
Structurally, this molecule possesses a
This guide provides a validated protocol for the regioselective SNAr (Nucleophilic Aromatic Substitution) of this scaffold. It leverages the steric bulk of the C5-methyl group and the electronic deactivation of the pyrimidine ring post-substitution to maximize selectivity.
Mechanistic Insight & Reaction Design
To achieve high Mono/Bis ratios, one must exploit the electronic changes that occur after the first substitution.
The "Deactivation" Principle
The starting material (Dichloride) is highly electron-deficient and reactive toward nucleophiles. Upon the first SNAr event with an amine (HNRR'), the newly installed amino group acts as an Electron Donating Group (EDG) via resonance. This increases the electron density of the pyrimidine ring, significantly raising the activation energy required for the second nucleophilic attack at the remaining chlorine.
The C5-Methyl Steric Effect
Unlike unsubstituted pyrimidines, the C5-methyl group provides a crucial "steric shield."[1] Once a nucleophile occupies C4, the steric crowding between the C4-substituent, the C5-methyl, and the potential incoming nucleophile at C6 is substantial. This steric penalty further retards the rate of the second substitution (
Pathway Visualization[1]
Figure 1: Kinetic pathway of SNAr substitution. The C5-Methyl group is critical in raising the energy of TS2, thereby preventing Bis formation.
Experimental Protocol: Regioselective Mono-Amination
This protocol describes the reaction with a secondary amine (e.g., Morpholine or a Piperazine derivative), a common step in drug development for this scaffold.
Materials & Reagents[1][2][3][4][5]
-
Substrate: 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (1.0 eq)
-
Nucleophile: Target Amine (0.95 - 1.0 eq) [Note: Do not use excess]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) -
Solvent: Anhydrous THF (Tetrahydrofuran) or 2-MeTHF.[1]
-
Quench: Sat.
(aq).
Step-by-Step Methodology
-
Preparation (0 min): Charge a dry 3-neck round-bottom flask with the Substrate (1.0 eq) and anhydrous THF (10 V, i.e., 10 mL per 1 g of substrate). Ensure the system is under an inert atmosphere (
or Ar). -
Cooling (15 min): Cool the solution to 0°C using an ice/water bath. Rationale: Lower temperature discriminates between the activation energies of the first and second substitutions.
-
Base Addition (20 min): Add DIPEA (1.2 eq) in one portion.
-
Nucleophile Addition (Critical Step): Dissolve the Amine (0.95 eq) in THF (2 V). Add this solution dropwise to the reaction mixture over 60 minutes via a syringe pump or addition funnel.
-
Why? Keeping the nucleophile concentration low (starvation conditions) ensures that fresh nucleophile reacts with the abundant Dichloride (SM) rather than the newly formed Mono-product.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via HPLC or TLC (Hexane/EtOAc 4:1).
-
Work-up:
-
Quench with Sat.
.[1] -
Extract with EtOAc (
). -
Wash combined organics with Brine, dry over
.
-
-
Purification: The crude mixture will contain mostly Mono-product and some unreacted SM.[1] Due to the polarity difference (SM is non-polar, Product is polar), separation via Silica Gel Chromatography is efficient.
Optimization Table: Solvent & Base Effects[1]
| Solvent | Base | Temp | Yield (Mono) | Mono:Bis Ratio | Notes |
| THF | DIPEA | 0°C | 88% | >20:1 | Recommended.[1] Kinetic control. |
| DMF | 25°C | 65% | 8:1 | Polar solvent accelerates | |
| EtOH | Reflux | 40% | 2:1 | High temp overcomes steric barrier; poor selectivity.[1] | |
| DCM | DIPEA | -10°C | 85% | 18:1 | Good alternative, but slower kinetics. |
Advanced Workflow: Suzuki-Miyaura Cross-Coupling[1]
If the target substitution involves a Carbon-Carbon bond (e.g., attaching an aryl group), SNAr is replaced by Pd-catalyzed cross-coupling. The C5-methyl group exerts a similar beneficial steric effect here.[1]
Catalyst System:
Figure 2: Decision tree for selecting the appropriate mono-functionalization pathway.
Troubleshooting & Critical Parameters
"The Bis-Impurity is too high (>10%)"[1]
-
Cause: Localized high concentration of amine during addition.
-
Solution: Increase the dilution of the amine feed solution and reduce the addition rate. Ensure vigorous stirring (high RPM).
"Reaction is stalled at 50% conversion"
-
Cause: The C5-methyl group provides significant steric hindrance, and 0°C might be too cold for bulky amines.
-
Solution: Allow the reaction to warm to Room Temperature (20-25°C) only after the addition is complete. Do not heat to reflux.
Analytical Validation
-
NMR Signature: The loss of symmetry is distinct.
-
SM (
NMR): No aromatic protons on the pyrimidine ring (fully substituted). C2-side chain signals are distinct. -
Mono-Product: If the nucleophile has protons, integration will confirm 1:1 incorporation.
-
LC-MS: The chlorine isotope pattern is diagnostic.[1]
-
SM: M+ (Cl2 pattern, 9:6:1 relative heights).
-
Mono: M+ (Cl1 pattern, 3:1 relative heights).
-
Bis: M+ (No Cl pattern).
-
-
References
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline and Pyrimidine Synthesis. Retrieved from [Link]
Preparation of pharmaceutical intermediates using methoxyethyl pyrimidines
An Application Guide to the Synthesis of Methoxyethyl Pyrimidine Intermediates for Pharmaceutical Development
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal core for designing targeted therapeutics across oncology, immunology, and anti-infective research.[5][6][7] This application note provides an in-depth guide to the synthesis of pharmaceutical intermediates featuring a methoxyethyl-substituted pyrimidine core. The inclusion of the methoxyethyl moiety can enhance pharmacokinetic properties such as solubility and metabolic stability, or serve as a critical binding motif. We present detailed, field-proven protocols for the functionalization of a versatile dichloropyrimidine starting material using palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9] The underlying principles, experimental causality, and practical considerations for each step are discussed to ensure reproducible, scalable, and verifiable outcomes for researchers in drug discovery and development.
Introduction: The Pyrimidine Core in Modern Drug Discovery
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[5] This nitrogen arrangement makes the pyrimidine ring electron-deficient, influencing its reactivity and interaction with biological targets.[10] This scaffold is not only fundamental to the nucleobases of DNA and RNA but is also a key component in numerous therapeutic agents, from anticancer drugs like Imatinib to antivirals.[11][12]
The strategic functionalization of the pyrimidine ring is paramount in drug design. By attaching different chemical groups at various positions (C2, C4, C5, C6), chemists can fine-tune a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] The 2-methoxyethyl group, in particular, is a valuable substituent. Its ether linkage can act as a hydrogen bond acceptor, while the ethyl chain provides conformational flexibility and can enhance solubility and cell permeability. An improved process for producing 2'-O-(2-methoxyethyl)-pyrimidines has been developed for pharmaceutical applications.[14]
This guide focuses on the preparation of 2,4-disubstituted methoxyethyl pyrimidines, a common motif in kinase inhibitors and other targeted therapies.[13][15] We will utilize robust and versatile synthetic methodologies that allow for the controlled and regioselective introduction of aryl (C-C bond) and amino (C-N bond) substituents.
General Synthetic Workflow
The overall strategy involves a sequential, regioselective functionalization of a di-halogenated pyrimidine. 2,4-Dichloropyrimidines are ideal starting points due to the differential reactivity of the two chlorine atoms; the chlorine at the C4 position is generally more susceptible to nucleophilic substitution and cross-coupling than the one at C2.[10][16] This allows for a controlled, stepwise synthesis.
Protocol 1: Suzuki-Miyaura C-C Coupling at the C4 Position
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[8] It is widely used in pharmaceutical synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[9][16]
Mechanistic Rationale
The catalytic cycle is the foundation of the reaction's success. Understanding it explains the necessity of each component (catalyst, ligand, base).
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring makes this step relatively facile even with less reactive chloro-substituents.[10]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-chloro-4-(3-fluorophenyl)-6-(2-methoxyethyl)pyrimidine .
Materials and Reagents:
-
2,4-dichloro-6-(2-methoxyethyl)pyrimidine
-
(3-Fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloro-6-(2-methoxyethyl)pyrimidine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.04 eq).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data and Characterization
| Parameter | Value | Purpose |
| Starting Material | 2,4-dichloro-6-(2-methoxyethyl)pyrimidine | Provides the core scaffold for functionalization. |
| Boronic Acid | (3-Fluorophenyl)boronic acid | Introduces the desired aryl group at the C4 position. |
| Catalyst | Pd(PPh₃)₄ (4 mol%) | Facilitates the C-C bond formation. |
| Base | Na₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water (4:1) | Solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient energy to drive the catalytic cycle. |
| Time | 6-8 hours | Typical reaction duration for completion. |
| Typical Yield | 75-90% | Expected outcome after purification. |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the C4-proton signal and the appearance of new aromatic signals in the NMR spectrum are indicative of a successful reaction.
Protocol 2: Buchwald-Hartwig C-N Amination at the C2 Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[17] This reaction has revolutionized the synthesis of aryl amines, which are common structures in pharmaceuticals, due to its exceptional scope and functional group tolerance.[12][18]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction proceeds via a catalytic cycle. The choice of ligand is critical, with sterically hindered phosphine ligands often being required to facilitate the reductive elimination step.[17]
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond at the C2 position of the pyrimidine intermediate.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(cyclopropylmethyl)-4-(3-fluorophenyl)-6-(2-methoxyethyl)pyrimidin-2-amine .
Materials and Reagents:
-
2-chloro-4-(3-fluorophenyl)-6-(2-methoxyethyl)pyrimidine (from Protocol 1)
-
Cyclopropylmethanamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk tube, add the pyrimidine intermediate from Protocol 1 (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate the tube and backfill with nitrogen. Repeat three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add cyclopropylmethanamine (1.3 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.
Data and Characterization
| Parameter | Value | Purpose |
| Starting Material | 2-chloro-4-(3-fluorophenyl)-6-(2-methoxyethyl)pyrimidine | The C-C coupled intermediate. |
| Amine | Cyclopropylmethanamine | The desired nitrogen nucleophile. |
| Catalyst Precursor | Pd₂(dba)₃ | Source of Pd(0). |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Anhydrous 1,4-Dioxane | Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | 100-110 °C | Higher temperature is often needed for coupling with the less reactive C2-Cl bond. |
| Time | 12-16 hours | Typical reaction duration. |
| Typical Yield | 65-85% | Expected outcome after purification. |
Characterization: Confirmation of the final product is achieved using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry). The appearance of signals corresponding to the cyclopropylmethyl group and the disappearance of the C2-Cl resonance in the ¹³C NMR spectrum validate the success of the amination.
Safety and Handling Precautions
Handling of pyrimidine derivatives and the reagents used in their synthesis requires adherence to strict safety protocols.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile solvents and reagents.[19]
-
Inert Atmosphere: Palladium catalysts are air-sensitive. Reactions should be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and ensure reaction efficiency.
-
Reagent Handling:
-
Pyrimidines: Handle as potentially hazardous compounds. Avoid skin and eye contact.[21]
-
Palladium Catalysts: Can be toxic and are expensive. Handle with care, avoiding inhalation of powders.
-
Bases: Strong bases like cesium carbonate and sodium carbonate are corrosive and/or irritant. Avoid direct contact.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Toluene is flammable and toxic. Handle only in a fume hood.[22]
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.
Conclusion
The synthetic routes detailed in this application note provide a robust and versatile platform for the creation of methoxyethyl pyrimidine intermediates. By leveraging the regioselectivity of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for pharmaceutical screening. The causality-driven explanations and step-by-step protocols are designed to empower scientists to reliably produce these valuable building blocks, accelerating the journey of drug discovery and development.
References
- Vertex AI Search. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Vertex AI Search. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Vertex AI Search. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Vertex AI Search. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.
- Vertex AI Search. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Vertex AI Search. (2023).
- Vertex AI Search. (n.d.). 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones.
- Vertex AI Search. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Vertex AI Search. (n.d.). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
- Vertex AI Search. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- Vertex AI Search. (2005). Kilo-scale Synthesis Process for 2'-O-(2-methoxyethyl)
- Vertex AI Search. (2013). Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles.
- Vertex AI Search. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science (RSC Publishing).
- Vertex AI Search. (2023).
- Vertex AI Search. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- Vertex AI Search. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed.
- Vertex AI Search. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.
- Vertex AI Search. (n.d.). Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
- Vertex AI Search. (2019). PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. Labogens.
- Vertex AI Search. (n.d.). Synthesis of 2,4-disubstituted pyrimidines, polypyrimidinediyls, and annulated pyrimidines.
- Vertex AI Search. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
- Vertex AI Search. (n.d.). De Novo Pyrimidine Synthesis. BOC Sciences.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025). Pyrimidine Derivatives as Promising Candidates for Potent Antiangiogenic: A silico Study.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- Vertex AI Search. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Vertex AI Search. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. BioOne.
- Vertex AI Search. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- Vertex AI Search. (n.d.). Pyrimidine biosynthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. bioengineer.org [bioengineer.org]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. chemos.de [chemos.de]
- 21. labogens.com [labogens.com]
- 22. fishersci.com [fishersci.com]
Preventing hydrolysis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine during storage
Topic: Preventing Hydrolysis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine
Executive Summary & Chemical Context
You are working with 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine , a highly electrophilic intermediate commonly used in the synthesis of agrochemicals (e.g., herbicides like pyriminobac derivatives) and pharmaceuticals.
The Core Challenge: The 4,6-dichloropyrimidine motif is inherently unstable in the presence of moisture. The carbon atoms at positions 4 and 6 are electron-deficient, making them prime targets for nucleophilic attack by water (hydrolysis).
-
Mechanism: Water displaces a chloride ion, forming a hydroxy-pyrimidine and releasing Hydrogen Chloride (HCl).
-
The "Death Spiral" (Autocatalysis): The released HCl protonates the pyrimidine ring nitrogens, rendering the ring even more electrophilic and accelerating further hydrolysis. This can turn a white crystalline solid into a fuming, sticky mass overnight.
The presence of the 2-(2-methoxyethyl) tail adds a hygroscopic nuance; the ether oxygen can coordinate with atmospheric moisture, drawing water closer to the reactive chlorine centers.
Hydrolysis Pathway & Degradation Logic
Understanding the enemy is the first step to containment. The diagram below illustrates the degradation cascade you must prevent.
Figure 1: The autocatalytic hydrolysis pathway. Note the red dashed line indicating how HCl feedback accelerates degradation.
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by our user base.
Q1: My compound is fuming when I open the container. Is it safe to use?
Diagnosis: The "fumes" are hydrochloric acid (HCl) vapor, a byproduct of hydrolysis. Verdict: Do not use directly. The material has degraded.
-
Immediate Action: Vent the container in a fume hood.
-
Remediation: If the degradation is minor (surface only), you may attempt recrystallization (see Protocols). If the bulk solid has turned into a paste, discard it. The presence of HCl will destroy acid-sensitive reagents in your next step.
Q2: Can I store this compound in solution to prevent hydrolysis?
Answer: Yes, but solvent selection is critical .
-
Safe Solvents: Anhydrous Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF) stored over molecular sieves.
-
Unsafe Solvents:
-
Alcohols (Methanol/Ethanol):[1]FATAL ERROR. The solvent will act as a nucleophile, replacing the chlorine with an alkoxy group (solvolysis), creating an ether impurity.
-
Dimethylformamide (DMF) or DMSO: These are hygroscopic and can promote hydrolysis if not strictly anhydrous.
-
Q3: The material has clumped together. Does this mean it's hydrolyzed?
Answer: Not necessarily, but it is a warning sign.
-
Cause: The 2-methoxyethyl chain adds flexibility and some hygroscopicity, leading to caking.
-
Test: Run a quick TLC or LC-MS.
-
Intact: Single spot/peak.
-
Hydrolyzed: New baseline spot (polar hydroxy species) or earlier eluting peak in Reverse Phase HPLC.
-
Q4: What is the optimal long-term storage condition?
Answer:
-
Temperature: -20°C (Freezer). Cold slows the kinetic rate of hydrolysis significantly.
-
Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm or electrical tape. For >6 months, store inside a secondary desiccator or glovebox.
Technical Protocols
Protocol A: The "Double-Barrier" Storage System
Use this for storage periods > 1 week.
-
Primary Container: Transfer the pure solid into a glass vial. Ensure the rim is free of powder to guarantee a tight seal. Cap tightly.
-
Seal: Wrap the cap-neck junction with Parafilm M® .
-
Secondary Container: Place the vial inside a larger jar or resealable Mylar bag containing a packet of Activated Silica Gel or Phosphorus Pentoxide (P₂O₅) .
-
Why? The desiccant scavenges any moisture that permeates the outer barrier before it reaches the vial.
-
-
Environment: Store in a freezer at -20°C.
-
Critical: Allow the vial to warm to room temperature before opening to prevent atmospheric condensation on the cold solid.
-
Protocol B: QC Check for Hydrolysis (HPLC)
Run this before committing the material to a large-scale reaction.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use high pH; it promotes hydrolysis during analysis).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Interpretation:
-
Target: Late eluting peak (Hydrophobic dichloropyrimidine).
-
Hydrolysis Impurity: Early eluting peak (Polar hydroxy-pyrimidine).
-
Protocol C: Emergency Re-purification
If minor hydrolysis (<5%) is detected.
-
Dissolve the crude material in a minimal amount of Dichloromethane (DCM) .
-
Wash rapidly with cold saturated NaHCO₃ (to neutralize HCl).
-
Dry the organic layer over MgSO₄ (Magnesium Sulfate).
-
Filter and concentrate on a rotary evaporator.
-
Recrystallize from Hexane/DCM or Heptane/Ethyl Acetate .
Solvent Compatibility Matrix
| Solvent Class | Example | Compatibility | Technical Note |
| Chlorinated | DCM, Chloroform | Excellent | Best for storage if anhydrous. |
| Aromatic | Toluene, Xylene | Good | Good solubility, low water miscibility. |
| Ethers | THF, Diethyl Ether | Moderate | Must be BHT-free and stored over sieves (hygroscopic). |
| Alcohols | Methanol, Ethanol | Incompatible | Causes alcoholysis (formation of alkoxy-pyrimidines). |
| Amides | DMF, NMP | Poor | Highly hygroscopic; difficult to dry completely. |
| Water | Water | Incompatible | Causes rapid hydrolysis. |
Decision Tree: Handling Logic
Figure 2: Operational workflow for assessing material viability.
References
-
National Institutes of Health (NIH). Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights. (Mechanistic parallels in chloramine/chlorine hydrolysis). Available at: [Link]
- Google Patents.Process for the preparation of pure 4,6-dichloropyrimidine (US5723612A). (Detailed workup and stability data).
Sources
Technical Support Center: Pyrimidine Intermediate Stability in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of pyrimidine intermediates in acidic environments. As Senior Application Scientists, we have curated this information to be both technically accurate and practically applicable in a laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability of pyrimidine intermediates in acidic media, providing a foundational understanding of the challenges you might encounter.
Q1: Why are my pyrimidine intermediates degrading in acidic conditions?
A: Pyrimidine rings are inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack, which can lead to ring-opening or other degradation pathways, especially under acidic conditions where the ring nitrogens can be protonated, further increasing their electron-withdrawing nature.[1] One common degradation pathway in acidic media is the hydration of the 5,6-double bond, which can lead to the formation of unstable intermediates and subsequent hydrolysis of the N-glycosidic bond in nucleoside derivatives.[2]
Q2: What are the primary degradation products I should look for?
A: The degradation of pyrimidines ultimately leads to simpler, non-toxic metabolites. For instance, cytosine can be broken down into uracil, which is then catabolized to N-carbamoyl-β-alanine, and finally to beta-alanine, CO2, and ammonia.[3][4] Thymine follows a similar degradation pathway to β-aminoisobutyrate and then to intermediates of the citric acid cycle.[3] The specific degradation products in your reaction mixture will depend on the structure of your pyrimidine intermediate and the reaction conditions.
Q3: How do substituents on the pyrimidine ring affect its stability in acid?
A: Substituents can have a significant impact on the stability of the pyrimidine ring. Electron-withdrawing groups can further increase the ring's susceptibility to nucleophilic attack, potentially accelerating degradation.[5] Conversely, electron-donating groups may increase the electron density of the ring, offering some stabilization. The position of the substituent is also crucial; for example, substitution at the 2- and 5-positions can influence bond lengths and angles within the ring, thereby affecting its stability.[6]
Q4: What analytical techniques are best for monitoring the stability of my pyrimidine intermediate?
A: A variety of analytical methods can be employed to monitor the stability of pyrimidine intermediates. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring of a reaction's progress.[7] High-Performance Liquid Chromatography (HPLC) offers quantitative analysis and is effective for separating and identifying degradation products.[8][9] For detailed structural information, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools.[7]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific stability issues you may encounter during your experiments.
Issue 1: My pyrimidine intermediate is degrading during acidic workup.
Root Cause Analysis: Acidic workups are common for neutralizing basic reaction mixtures and removing acid-labile impurities. However, the low pH can promote the degradation of sensitive pyrimidine intermediates. The primary mechanism of degradation is often acid-catalyzed hydrolysis or ring cleavage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for degradation during acidic workup.
Detailed Protocol: Modified Acidic Workup
-
Selection of a Weaker Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using a weaker organic acid such as acetic acid or a buffered solution like saturated ammonium chloride (NH₄Cl).
-
Temperature Control: Perform the workup at a reduced temperature (e.g., 0 °C or below) to slow down the rate of degradation.
-
Minimize Exposure Time: Have all necessary materials ready to proceed to the next step (e.g., extraction) immediately after acidification to minimize the time your compound is in the acidic medium.
-
Biphasic System: If possible, perform the neutralization in a biphasic system where the product is immediately extracted into an organic layer, limiting its contact time with the aqueous acid.
Issue 2: My 2-aminopyrimidine derivative is unstable in acidic media.
Root Cause Analysis: The amino group at the 2-position of the pyrimidine ring can be protonated in acidic media. This protonation can increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack and subsequent degradation. The stability of 2-aminopyrimidine derivatives can also be influenced by the formation of intermolecular hydrogen bonds.[10]
Stabilization Strategies for 2-Aminopyrimidines
| Strategy | Description | Key Considerations |
| pH Control | Maintain the pH of the solution in a range where the amino group is not fully protonated. This can be achieved using buffered solutions. | The optimal pH will depend on the pKa of your specific 2-aminopyrimidine derivative.[11] |
| Protecting Groups | Introduce a protecting group on the amino functionality to reduce its basicity and prevent protonation. | The choice of protecting group is critical. It must be stable to the acidic reaction conditions but readily removable later. Common amine protecting groups include Boc and Cbz.[12] |
| Solvent Effects | The choice of solvent can influence the stability of your compound. Polar aprotic solvents may offer better stability compared to protic solvents. | Solvent choice must be compatible with your reaction and downstream processing. |
| Structural Modification | In the drug design phase, consider introducing substituents that electronically stabilize the pyrimidine ring. | This is a long-term strategy and may not be feasible for an existing synthetic route. |
Experimental Protocol: Boc Protection of a 2-Aminopyrimidine
-
Dissolution: Dissolve the 2-aminopyrimidine intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, quench the reaction with a mild aqueous wash (e.g., saturated sodium bicarbonate), extract the product with an organic solvent, dry the organic layer, and purify the Boc-protected product by column chromatography.
Issue 3: Unexpected side reactions are occurring during an acid-catalyzed reaction.
Root Cause Analysis: While the intended reaction may be acid-catalyzed, the acidic conditions can also promote unintended side reactions involving the pyrimidine ring. These can include dimerization, polymerization, or reaction with other nucleophiles present in the reaction mixture. For instance, UV irradiation in the presence of acid can lead to the formation of cyclobutane pyrimidine dimers.[13][14]
Diagnostic Workflow for Side Reactions
Sources
- 1. Free radical scavenging properties of pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. ijsat.org [ijsat.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]
- 11. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. singer research group [asc.ohio-state.edu]
- 14. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Dichloropyrimidines in Nucleophilic Aromatic Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, dichloropyrimidines are invaluable scaffolds for the synthesis of a vast array of biologically active molecules. Their utility stems from the electron-deficient nature of the pyrimidine ring, which renders the chloro-substituents at the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of diverse functionalities, enabling the exploration of extensive chemical space in the pursuit of novel therapeutic agents.
This guide provides a comprehensive comparison of the reactivity of two key building blocks: 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine and the parent 4,6-dichloropyrimidine . We will delve into the theoretical underpinnings of their reactivity, supported by an analysis of electronic and steric effects, and present a detailed experimental protocol for a direct comparative study.
Theoretical Framework: The Influence of Substituents on Reactivity
The rate of nucleophilic aromatic substitution on the pyrimidine ring is fundamentally governed by the electrophilicity of the carbon atoms bearing the chlorine leaving groups. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, significantly activating the C4 and C6 positions towards nucleophilic attack.[1] However, the introduction of substituents onto the pyrimidine core can profoundly modulate this inherent reactivity.
Electronic Effects: A Double-Edged Sword of Donation
The primary differentiating factor between 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine and 4,6-dichloropyrimidine is the presence of a 2-(2-methoxyethyl) group and a 5-methyl group on the former. Both of these alkyl-based substituents are generally considered to be electron-donating in nature through an inductive effect. This electron donation increases the electron density of the pyrimidine ring, thereby reducing the electrophilicity of the C4 and C6 carbons. Consequently, it is anticipated that 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine will exhibit a lower reactivity towards nucleophiles compared to the unsubstituted 4,6-dichloropyrimidine .
Steric Effects: A Minor but Present Consideration
The Taft equation provides a framework for deconvoluting the electronic (polar) and steric effects of substituents on reaction rates.[2][3][4][5]
log(k/k₀) = ρσ + δEs
Where:
-
k/k₀ is the ratio of the rate constant of the substituted to the unsubstituted reaction.
-
σ * is the polar substituent constant (electronic effect).
-
ρ * is the reaction constant for polar effects.
-
Es is the steric substituent constant.
-
δ is the reaction constant for steric effects.
For the 5-methyl group in 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, its proximity to the C4 and C6 reaction centers could introduce a degree of steric hindrance to the approaching nucleophile. However, given the planar nature of the pyrimidine ring and the relatively small size of the methyl group, this steric impediment is likely to be a minor contributor to the overall reactivity compared to the electronic deactivation. The 2-(2-methoxyethyl) group is further removed from the reaction centers and is not expected to exert a significant direct steric effect on the nucleophilic attack at C4 or C6.
The following diagram illustrates the opposing electronic effects influencing the reactivity of the substituted pyrimidine.
Caption: Electronic effects on pyrimidine reactivity.
Experimental Design for a Comparative Reactivity Study
To empirically validate the theoretical predictions, a well-designed kinetic study is essential. The following protocol outlines a robust method for comparing the reactivity of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine and 4,6-dichloropyrimidine in a model SNAr reaction with a common nucleophile, piperidine.
Objective:
To determine and compare the second-order rate constants for the monosubstitution reaction of piperidine with 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine and 4,6-dichloropyrimidine under identical reaction conditions.
Materials:
-
4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine (Substrate 1)
-
4,6-dichloropyrimidine (Substrate 2)
-
Piperidine (Nucleophile)
-
Anhydrous Acetonitrile (Solvent)
-
Triethylamine (Base)
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Thermostatted reaction vessel
Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for kinetic analysis.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine in anhydrous acetonitrile containing a known concentration of an internal standard.
-
Prepare a 0.1 M stock solution of 4,6-dichloropyrimidine in anhydrous acetonitrile containing the same concentration of the internal standard.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous acetonitrile.
-
Prepare a 0.2 M stock solution of triethylamine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a calculated volume of the substrate stock solution (either Substrate 1 or 2).
-
Add the triethylamine stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the piperidine stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold acetonitrile.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and the monosubstituted product relative to the internal standard.
-
Generate a calibration curve for each substrate and its corresponding product to ensure accurate quantification.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each reaction.
-
Assuming pseudo-first-order conditions (with a large excess of piperidine) or by using the integrated second-order rate law, calculate the second-order rate constant (k₂) for the reaction of each substrate.
-
Anticipated Results and Data Presentation
The experimental data should be compiled into a clear and concise table to facilitate a direct comparison of the two compounds.
| Substrate | Initial Concentration (M) | Piperidine Concentration (M) | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Relative Reactivity (k₂ / k₂(unsubstituted)) |
| 4,6-dichloropyrimidine | 0.05 | 0.5 | 50 | Experimental Value | 1.00 |
| 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine | 0.05 | 0.5 | 50 | Experimental Value | Calculated Value |
Based on the theoretical considerations, it is expected that the second-order rate constant for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine will be significantly lower than that of 4,6-dichloropyrimidine. The relative reactivity, calculated as the ratio of the rate constants, will provide a quantitative measure of the deactivating effect of the 2-(2-methoxyethyl) and 5-methyl substituents.
Conclusion and Practical Implications
The comparative analysis of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine and 4,6-dichloropyrimidine highlights a fundamental principle in physical organic chemistry: the profound influence of substituents on the reactivity of aromatic systems. The electron-donating nature of the 2-(2-methoxyethyl) and 5-methyl groups is predicted to decrease the rate of nucleophilic aromatic substitution at the C4 and C6 positions compared to the unsubstituted parent compound.
For researchers and professionals in drug development, this difference in reactivity has significant practical implications:
-
Reaction Condition Optimization: Reactions involving 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more reactive nucleophiles) to achieve comparable yields to those obtained with 4,6-dichloropyrimidine.
-
Selective Functionalization: In molecules containing multiple electrophilic sites, the attenuated reactivity of the substituted pyrimidine core could be leveraged to achieve selective reactions at other, more reactive positions.
-
Scaffold Selection: The choice between these two building blocks will depend on the desired reactivity profile and the specific synthetic strategy. For rapid and efficient diversification, 4,6-dichloropyrimidine may be the preferred starting material. Conversely, the substituted analogue offers a more tempered reactivity that could be advantageous in multi-step syntheses where chemoselectivity is a concern.
By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of new medicines.
References
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
- Taft, R. W. (1952). The Separation of Polar, Steric, and Resonance Effects in the Reactivity of Organic Compounds. Journal of the American Chemical Society, 74(12), 3120–3128.
-
Dalal Institute. Taft Equation. Retrieved from [Link]
-
Filo. (2025, December 11). Derive taft equation. Retrieved from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- MDPI. (2022, August 12). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
- Asian Journal of Chemistry. (2014, June 5). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(11), 3559-3561.
- ChemRxiv. (2023).
- PubMed Central. (2014, August 28). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(18), 8648–8658.
- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
-
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- ResearchGate. (2022, August 10). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.
- PubMed Central. (n.d.). Structural characteristics of 2′-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Nucleic acids research, 27(6), 1351–1358.
-
The Royal Society of Chemistry. (n.d.). .
- PubMed. (2014, August 28). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8648–8658.
- ResearchGate. (n.d.).
-
PubChem. 4,6-Dichloro-5-methylpyrimidine. Retrieved from [Link]
- DergiPark. (n.d.). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods.
- PubMed Central. (n.d.). Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs. Molecular therapy. Nucleic acids, 9, 242–250.
- ResearchGate. (n.d.). Electronic and structural properties of conjugated molecules at molecular hetero-interfaces and on metal surfaces.
Sources
Comparative Analytical Guide: Validating Assays for 2-(2-methoxyethyl)-5-methylpyrimidine Intermediates
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-(2-methoxyethyl)-5-methylpyrimidine (MEMP) is a critical heterocyclic intermediate, often utilized in the synthesis of 2'-O-methoxyethyl (2'-MOE) nucleosides for antisense oligonucleotide therapeutics and specific thiamine (Vitamin B1) analogs.
The Analytical Challenge: MEMP presents a "perfect storm" for standard Reverse-Phase (RP) chromatography:
-
High Polarity: The methoxyethyl side chain and pyrimidine ring result in a low LogP, causing early elution (often in the void volume) on standard C18 columns.
-
Basicity: The pyrimidine nitrogen atoms (
) interact with residual silanols on silica-based columns, leading to severe peak tailing. -
Weak Chromophore: While the aromatic ring absorbs UV, it lacks extended conjugation, requiring low-wavelength detection (210–260 nm) where solvent cutoffs interfere.
This guide objectively compares three validated approaches to quantitate MEMP, recommending HILIC-MS/UV as the modern gold standard while providing a robust Ion-Pair RP-HPLC alternative for QC labs lacking MS capabilities.
Analytical Decision Matrix
The following table summarizes the performance characteristics of the three primary methodologies evaluated for MEMP analysis.
| Feature | Method A: HILIC (Recommended) | Method B: Ion-Pair RP-HPLC | Method C: GC-MS |
| Mechanism | Partitioning into water-enriched layer | Hydrophobic + Ionic interaction | Volatility-based separation |
| Retention ( | High ( | Moderate ( | High |
| Peak Shape ( | Excellent (0.9 - 1.1) | Good (1.0 - 1.3) | Excellent |
| Sensitivity | High (MS compatible) | Moderate (UV only) | High |
| Throughput | Fast (< 10 min) | Slow (Equilibration req.) | Moderate |
| Robustness | Moderate (pH sensitive) | Low (Temp/Conc sensitive) | High |
| Primary Use | Trace Impurities & Assay | Routine QC Assay | Residual Solvents/Volatiles |
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
Status: Gold Standard for Trace Analysis & Genotoxic Impurity Screening
HILIC is superior for MEMP because it retains the polar pyrimidine away from the void volume without requiring aggressive ion-pairing reagents. The mechanism relies on the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[1][2]
Validated Protocol
-
Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Why: Amide phases interact via hydrogen bonding with the methoxyethyl group and are stable at the pH required to suppress silanol activity.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Isocratic Mode: 85% B / 15% A.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection:
-
UV: 254 nm (primary) and 210 nm (secondary).
-
MS: ESI Positive Mode (SIM at m/z [M+H]+).
-
-
Column Temp: 30°C.
Performance Data (Representative)[10][11]
| Parameter | Result | Acceptance Criteria |
| Retention Time ( | 6.8 min | |
| Tailing Factor ( | 1.05 | |
| Theoretical Plates ( | > 12,000 | > 5,000 |
| LOD (UV) | 0.5 µg/mL | S/N > 3 |
Method B: Ion-Pair Reverse Phase HPLC
Status: Robust Alternative for QC Environments
If HILIC is unavailable, standard C18 columns fail to retain MEMP. The addition of an ion-pairing reagent (IPR) like octane sulfonic acid creates a transient dynamic stationary phase that retains the basic pyrimidine.
Validated Protocol
-
Column: End-capped C18 (e.g., Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.
-
Critical Note: This method is NOT MS-compatible due to non-volatile salts.
Causality & Troubleshooting[5]
-
Drifting Retention Times: Ion-pairing reagents require long equilibration times (min. 60 column volumes) to saturate the stationary phase.
-
Baseline Noise: High background absorbance at 210 nm is common with sulfonates; stick to 254 nm.
Visualized Workflows
Method Selection Decision Tree
This diagram guides the analyst in selecting the appropriate technique based on lab capabilities and sensitivity requirements.
Caption: Decision tree for selecting analytical methods based on detection limits and laboratory infrastructure.
HILIC Partitioning Mechanism
Understanding why HILIC works for MEMP is crucial for troubleshooting.
Caption: Schematic of the HILIC mechanism showing MEMP partitioning into the surface water layer.
Validation Parameters (ICH Q2(R1))
To ensure the trustworthiness of the assay, the following validation parameters must be met. These are derived from standard validation protocols for pharmaceutical intermediates.
-
Specificity:
-
Inject MEMP standard, blank, and known synthesis precursors (e.g., 5-methyluridine derivatives).
-
Requirement: Resolution (
) > 1.5 between MEMP and nearest impurity.
-
-
Linearity:
-
Range: 50% to 150% of target concentration.
-
Requirement:
.
-
-
Accuracy (Recovery):
-
Spike MEMP into the sample matrix at 80%, 100%, and 120%.
-
Requirement: Recovery between 98.0% and 102.0%.
-
-
Robustness (HILIC Specific):
-
Vary water content by ±2%. HILIC retention is extremely sensitive to water; significant shifts in
confirm the mechanism but require tight control of mobile phase preparation.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Alpert, A. J. (1990).[2] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177-196. [Link]
-
McCalley, D. V. (2017). Understanding and managing peak shapes in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale Synthesis Process for 2'-O-(2-methoxyethyl)-pyrimidine Derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.[6] [Link]
Sources
- 1. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 2. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. waters.com [waters.com]
- 5. HILIC â Dr. Maisch [dr-maisch.com]
- 6. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quality Control Specifications for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine Raw Material
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the quality of starting materials is paramount. This guide provides a comprehensive overview of the quality control (QC) specifications for the raw material 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, a key intermediate in various synthetic pathways. We will delve into the critical quality attributes, analytical methodologies, and a comparative analysis with structurally similar alternatives, offering a framework for ensuring the identity, purity, and consistency of this vital reagent.
The Critical Role of Quality Control for Pyrimidine Intermediates
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs.[1] The specific functional groups on the pyrimidine ring dictate its reactivity and ultimate incorporation into the final API. For 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, the two chlorine atoms are reactive sites for nucleophilic substitution, while the methoxyethyl and methyl groups influence the molecule's solubility, steric hindrance, and potential for downstream modifications.
A robust quality control regimen is not merely a procedural formality; it is a scientifically-driven process to guarantee batch-to-batch consistency, minimize process-related impurities, and ultimately ensure the safety and efficacy of the final drug product. This guide establishes a baseline for such a regimen, grounded in established analytical techniques and a deep understanding of the compound's chemical nature.
Core Quality Control Specifications
A comprehensive Certificate of Analysis (CoA) for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine should encompass the following key parameters. While a specific CoA for this novel compound is not publicly available, the specifications presented here are derived from best practices for analogous pharmaceutical raw materials.[2][3][4][5]
| Parameter | Specification | Rationale & Scientific Insight |
| Appearance | White to off-white crystalline powder | Visual inspection is the first line of defense against gross contamination or degradation. Color changes can indicate the presence of impurities. |
| Identification | ||
| A. HPLC-UV | The retention time of the major peak in the chromatogram of the sample corresponds to that of the reference standard. | Confirms the identity of the compound by comparing its chromatographic behavior to a known, certified reference material. The UV spectrum should also match. |
| B. FT-IR | The infrared absorption spectrum of the sample is concordant with the spectrum of the reference standard. | Provides a molecular fingerprint, confirming the presence of key functional groups (C-Cl, C-O, C=N) characteristic of the molecule's structure. |
| C. Mass Spectrometry | The mass spectrum exhibits a molecular ion peak corresponding to the molecular weight of the compound. | Confirms the molecular weight and provides fragmentation patterns that are unique to the compound's structure. |
| Assay (by HPLC) | ≥ 98.5% | Quantifies the amount of the desired compound in the raw material, ensuring it meets the required potency for subsequent synthetic steps. A high purity level is critical to control stoichiometry in the next reaction. |
| Impurities | ||
| Individual Impurity | ≤ 0.5% | Controls the level of any single known or unknown impurity. |
| Total Impurities | ≤ 1.5% | Ensures the overall purity of the material and limits the introduction of multiple, potentially reactive, side products into the manufacturing process. |
| Volatiles | ||
| Water Content (by Karl Fischer) | ≤ 0.5% | Water can be a reactive species in many organic reactions, potentially leading to unwanted byproducts. Its level must be strictly controlled. |
| Residual Solvents (by GC-HS) | Meets ICH Q3C limits | Residual solvents from the synthesis and purification process are not fully removed and can be toxic or affect the reaction chemistry. Their levels are governed by international regulatory guidelines. |
| Inorganic Impurities | ||
| Residue on Ignition | ≤ 0.2% | Measures the amount of inorganic matter (e.g., salts, catalysts) remaining in the sample after combustion. |
| Heavy Metals | ≤ 20 ppm | Controls for contamination with heavy metals, which can be toxic and are strictly regulated in pharmaceutical products. |
Comparative Analysis with Alternative Raw Materials
In drug development, having alternative starting materials can be crucial for supply chain security and process optimization. Below is a comparison of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine with two structurally similar, commercially available alternatives.
| Feature | 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine | 4,6-Dichloro-2-ethyl-5-methylpyrimidine [6] | 4,6-Dichloro-5-methylpyrimidine [7][8] |
| Structure | A 2-(2-methoxyethyl) substituent | A 2-ethyl substituent | No substituent at the 2-position |
| CAS Number | 149749-59-5 | 41026-91-9 | 4316-97-6 |
| Molecular Weight | 221.08 g/mol | 191.05 g/mol | 163.00 g/mol [8] |
| Typical Purity | Target: ≥ 98.5% | Min. 95% | ≥ 97% |
| Key Application Difference | The methoxyethyl group can influence solubility and offers a potential site for metabolic activity or further chemical modification. | The ethyl group provides a simple alkyl substituent, potentially impacting lipophilicity. | A simpler starting material, offering a different reactivity profile at the 2-position. |
| Potential Impurity Profile | Related to the synthesis starting from materials like 2-methoxyethylamidine. | Potential impurities could arise from the use of propionamidine in the synthesis. | Simpler impurity profile due to the absence of a substituent at the 2-position. |
The choice between these raw materials will depend on the specific synthetic route and the desired properties of the final API. The presence of the methoxyethyl group in the target compound offers unique possibilities for molecular design and patentability.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed to provide a robust separation of the main compound from potential process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is suitable for the detection and quantification of residual solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
-
Column: DB-624 or equivalent (30 m x 0.53 mm ID, 3.0 µm film thickness).
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 30 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Karl Fischer Titration for Water Content
This is a standard method for the accurate determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Anhydrous methanol and a commercial Karl Fischer reagent.
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.
-
Titrate to the endpoint.
-
Calculate the water content as a percentage.
-
Visualizing the Quality Control Workflow
The following diagram illustrates the logical flow of the quality control process for 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine raw material.
Caption: Quality Control Workflow for Raw Material.
Understanding the Impurity Profile
Potential impurities in 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine can originate from starting materials, byproducts of the main reaction, or subsequent degradation. A thorough understanding of the synthetic route is crucial for identifying and controlling these impurities.
A likely synthetic pathway involves the condensation of a substituted amidine with a malonic ester derivative, followed by chlorination.[9][10][11][12]
Caption: Potential Impurity Profile.
By implementing the rigorous quality control specifications and analytical methodologies outlined in this guide, researchers and drug development professionals can ensure the consistent quality of 4,6-Dichloro-2-(2-methoxyethyl)-5-methylpyrimidine, thereby contributing to the robustness and reproducibility of their synthetic processes and the overall quality of the final pharmaceutical product.
References
-
4,6-Dichloro-5-methylpyrimidine, 25g, Each. CP Lab Safety. [Link]
-
Certificate of Analysis. Acros Organics. [Link]
-
4,6-Dichloro-5-methylpyrimidine | C5H4Cl2N2 | CID 818860. PubChem. [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997. PubChem. [Link]
-
An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. [Link]
-
CERTIFICATE OF ANALYSIS. Neogen. [Link]
-
Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. Eureka | Patsnap. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. [Link]
-
Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
-
CERTIFICATE OF ANALYSIS. BioSpectra. [Link]
-
2-Methyl-4,6-Dichloropyrimidine - Specification. A114242. [Link]
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lamfong.com [lamfong.com]
- 4. biopack.com.ar [biopack.com.ar]
- 5. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 6. 4,6-Dichloro-2-ethyl-5-methylpyrimidine | CymitQuimica [cymitquimica.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4,6-ジクロロ-5-メチルピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
